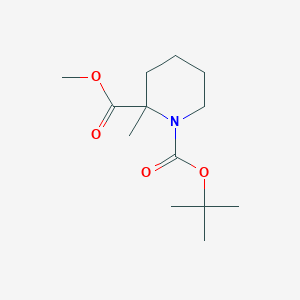
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 24562-76-3 . It has a molecular weight of 205.26 . The IUPAC name for this compound is ethyl 1,2,3,4-tetrahydro-4-quinolinecarboxylate .
Synthesis Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The InChI code for Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is 1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a liquid at room temperature .Scientific Research Applications
Synthesis of Highly Substituted Tetrahydroquinolines
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Antioxidant and Corrosion Inhibitor
1,2,3,4-Tetrahydroquinoline, a derivative of Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, is used as an antioxidant and corrosion inhibitor . It helps to prevent oxidation and corrosion, thereby enhancing the lifespan and performance of various materials .
Active Component in Dyes
1,2,3,4-Tetrahydroquinoline is also an active component in various dyes . It contributes to the color and stability of the dyes, making them suitable for various applications .
Pharmaceutical Applications
Tetrahydroquinoline derivatives, which include Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, are used in pharmaceutical applications . They are a key structural motif in pharmaceutical agents, and many new drugs have been designed based on this process .
Synthesis of Bioactive Natural Products
Cascade or tandem reactions involving Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate offer a rapid and highly effective strategy for the synthesis of bioactive natural products . These products have various applications in the field of medicine and healthcare .
Anti-inflammatory and Anticancer Applications
The quinoline fragment, part of Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, is found in a vast array of natural and synthetic medicines used in medical practice with diverse biological activities such as anti-inflammatory and anticancer .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities and are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Result of Action
Tetrahydroquinoline derivatives are known for their notable biological activity
properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGAOSLPHJFCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497242 |
Source


|
| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
CAS RN |
24562-76-3 |
Source


|
| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
